molecular formula C10H7N3S B3033587 3,5-dihydro-4H-pyrimido[5,4-b]indole-4-thione CAS No. 107400-98-6

3,5-dihydro-4H-pyrimido[5,4-b]indole-4-thione

Cat. No.: B3033587
CAS No.: 107400-98-6
M. Wt: 201.25 g/mol
InChI Key: YMNTVDMKBNZRJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dihydro-4H-pyrimido[5,4-b]indole-4-thione is a heterocyclic compound that belongs to the class of pyrimidoindoles This compound is characterized by its unique structure, which includes a fused pyrimidine and indole ring system with a thione group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dihydro-4H-pyrimido[5,4-b]indole-4-thione typically involves the reaction of 3-aminoindole with isothiocyanates under specific conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrimidoindole structure. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the temperature is maintained at around 60-80°C to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

3,5-dihydro-4H-pyrimido[5,4-b]indole-4-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the thione sulfur.

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,5-dihydro-4H-pyrimido[5,4-b]indole-4-thione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one: Similar structure but with a carbonyl group instead of a thione group.

    1-phenyl-3,5-dihydro-4H-pyrimido[5,4-b]indole: Contains a phenyl group at the 1-position.

    2-oxo-1-phenyl-3,5-dihydro-4H-pyrimido[5,4-b]indole: Features an oxo group at the 2-position.

Uniqueness

3,5-dihydro-4H-pyrimido[5,4-b]indole-4-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1,5-dihydropyrimido[5,4-b]indole-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3S/c14-10-9-8(11-5-12-10)6-3-1-2-4-7(6)13-9/h1-5,13H,(H,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNTVDMKBNZRJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=S)N=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701253136
Record name 3,5-Dihydro-4H-pyrimido[5,4-b]indole-4-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701253136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107400-98-6
Record name 3,5-Dihydro-4H-pyrimido[5,4-b]indole-4-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107400-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dihydro-4H-pyrimido[5,4-b]indole-4-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701253136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-dihydro-4H-pyrimido[5,4-b]indole-4-thione
Reactant of Route 2
3,5-dihydro-4H-pyrimido[5,4-b]indole-4-thione
Reactant of Route 3
3,5-dihydro-4H-pyrimido[5,4-b]indole-4-thione
Reactant of Route 4
3,5-dihydro-4H-pyrimido[5,4-b]indole-4-thione
Reactant of Route 5
3,5-dihydro-4H-pyrimido[5,4-b]indole-4-thione
Reactant of Route 6
3,5-dihydro-4H-pyrimido[5,4-b]indole-4-thione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.